molecular formula C15H24N2O2 B7591054 N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide

Cat. No. B7591054
M. Wt: 264.36 g/mol
InChI Key: PLKKTHFWQMTLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide, also known as HEI-OC1, is a small molecule compound that has been synthesized for scientific research purposes. This compound has shown potential in the field of auditory research, specifically in the development of treatments for hearing loss. In

Mechanism of Action

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide works by activating the Notch signaling pathway, which plays a crucial role in the development and regeneration of hair cells in the inner ear. Specifically, N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide activates the Notch1 receptor, which leads to the activation of downstream signaling molecules that promote hair cell survival and regeneration.
Biochemical and Physiological Effects:
N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the Notch signaling pathway, N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been shown to increase the expression of genes involved in cell survival and regeneration. It has also been shown to reduce inflammation in the inner ear, which could potentially contribute to its protective effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is that it has been shown to be effective in protecting and regenerating hair cells in the inner ear in animal models. This makes it a promising candidate for the development of treatments for hearing loss. However, one limitation is that the mechanism of action of N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide is not fully understood, which could make it difficult to develop more targeted and effective treatments in the future.

Future Directions

There are several future directions for research on N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide. One area of research could focus on further elucidating the mechanism of action of N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide, which could lead to the development of more targeted and effective treatments for hearing loss. Another area of research could focus on optimizing the synthesis method of N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide to make it more cost-effective and scalable for large-scale production. Additionally, further studies could be conducted to investigate the safety and efficacy of N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide in human clinical trials.

Synthesis Methods

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide was first synthesized by researchers at the University of California, San Francisco. The synthesis method involves the reaction of 2-oxo-tetrahydrofuran with 2-bromoethanol, followed by reduction with lithium aluminum hydride. The resulting compound is then reacted with 3,4-dihydroisoquinoline to yield N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide.

Scientific Research Applications

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide has been primarily used in auditory research, specifically in the development of treatments for hearing loss. Studies have shown that N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide can protect hair cells in the inner ear from damage caused by noise exposure and ototoxic drugs. It has also been shown to promote the regeneration of hair cells in the inner ear, which could potentially lead to the development of treatments for hearing loss.

properties

IUPAC Name

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c18-15(16-8-7-14-6-3-9-19-14)17-10-12-4-1-2-5-13(12)11-17/h1-2,12-14H,3-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKKTHFWQMTLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCNC(=O)N2CC3CC=CCC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(oxolan-2-yl)ethyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide

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